Superior Gram-Positive Potency: 8- to 16-Fold Lower MIC than Ciprofloxacin and Sparfloxacin Against Staphylococci
In a comprehensive in vitro study of 730 bacterial isolates representing 49 species, tosufloxacin demonstrated MIC90 values 8- to 16-fold lower than those of ciprofloxacin or sparfloxacin against Gram-positive cocci [1]. Specifically, for ciprofloxacin-susceptible Staphylococcus aureus, the MIC90 of tosufloxacin was 0.016 μg/mL, compared with 0.06 μg/mL for sparfloxacin and 0.5 μg/mL for both ciprofloxacin and fleroxacin [1].
| Evidence Dimension | MIC90 against ciprofloxacin-susceptible S. aureus |
|---|---|
| Target Compound Data | 0.016 μg/mL |
| Comparator Or Baseline | Sparfloxacin 0.06 μg/mL; Ciprofloxacin 0.5 μg/mL; Fleroxacin 0.5 μg/mL |
| Quantified Difference | Tosufloxacin MIC90 4-fold lower than sparfloxacin, 31-fold lower than ciprofloxacin and fleroxacin |
| Conditions | Agar dilution method; 730 clinical isolates; 49 species |
Why This Matters
Lower MIC values translate to equivalent clinical efficacy at reduced dosages or improved bactericidal activity against borderline-susceptible isolates, directly impacting therapeutic selection and resistance management.
- [1] Barry AL, Fuchs PC. In vitro activities of sparfloxacin, tosufloxacin, ciprofloxacin, and fleroxacin. Antimicrob Agents Chemother. 1991;35(5):955-960. View Source
